

# Deupirfenidone: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability

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## Compound of Interest

Compound Name: *Deupirfenidone*

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**Deupirfenidone** (LYT-100) is a novel, deuterated form of pirfenidone, an established anti-inflammatory and anti-fibrotic agent. This strategic modification of pirfenidone's chemical structure is designed to alter its pharmacokinetic profile, potentially leading to improved tolerability and bioavailability. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of **deupirfenidone**, summarizing key clinical trial data, experimental protocols, and the implications for its therapeutic development.

## Introduction to Deupirfenidone

**Deupirfenidone** is being developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other conditions involving inflammation and fibrosis. By selectively replacing hydrogen atoms with deuterium, the metabolic pathway of pirfenidone is altered, leading to a differentiated pharmacokinetic (PK) profile.<sup>[1][2]</sup> This modification aims to address the tolerability issues associated with pirfenidone, which can limit its use and lead to treatment discontinuation.<sup>[3]</sup>

## Pharmacokinetic Profile

The pharmacokinetic properties of **deupirfenidone** have been evaluated in several clinical studies, demonstrating a profile distinct from that of its parent compound, pirfenidone.

## Absorption and Bioavailability

**Deupirfenidone** is orally administered.[4] Clinical trial data has shown that **deupirfenidone** exhibits a different bioavailability profile compared to pirfenidone.

### Food Effect:

The presence of food has a notable impact on the absorption of **deupirfenidone**. In a Phase 1 study, administration of a single 500 mg dose of **deupirfenidone** with food resulted in a decrease in both the maximum plasma concentration (C<sub>max</sub>) and the total drug exposure (Area Under the Curve, AUC) when compared to fasting conditions. Specifically, the C<sub>max</sub> was reduced by 23% when taken with food. This is a less pronounced effect than that observed with pirfenidone, where food intake leads to a 49% reduction in C<sub>max</sub>. These findings suggest that **deupirfenidone** may be administered with less stringent regard to meals.

## Dose Proportionality and Exposure

Clinical studies have demonstrated that **deupirfenidone** exhibits dose-proportional pharmacokinetics.[2] In a Phase 1 multiple ascending dose study, increasing doses of **deupirfenidone** (up to 1000 mg BID) were well-tolerated and showed a proportional increase in exposure.

Furthermore, studies have indicated that **deupirfenidone** can achieve higher drug exposure compared to pirfenidone at equivalent doses. An 801 mg dose of **deupirfenidone** resulted in greater drug exposure than an 801 mg dose of pirfenidone. In a Phase 2b trial, **deupirfenidone** 825 mg three times a day (TID) resulted in an approximately 50% increase in drug exposure compared to pirfenidone 801 mg TID.[5]

## Metabolism

**Deupirfenidone** is a selectively deuterated form of pirfenidone, with three deuterium atoms replacing hydrogen at the site of active metabolism.[1] This deuteration slows down the metabolic conversion of the parent drug to its primary metabolite, 5-carboxy-pirfenidone.[1] This results in a higher ratio of the active parent drug to its metabolite compared to what is reported for pirfenidone.[2][6]

## Comparative Pharmacokinetics with Pirfenidone

A key aspect of **deupirfenidone**'s development is its differentiated pharmacokinetic profile relative to pirfenidone. Studies have directly compared the two compounds, providing valuable insights.

A dose-finding study in healthy older adults found that **deupirfenidone** 850 mg twice daily (BID) met the equivalence criterion for AUC when compared to pirfenidone 801 mg three times daily (TID), although the Cmax was higher with **deupirfenidone**.<sup>[7][8]</sup> Conversely, **deupirfenidone** 550 mg TID was also found to be equivalent to pirfenidone 801 mg TID in terms of AUC, but with a lower Cmax.<sup>[7][8]</sup>

## Quantitative Pharmacokinetic Data Summary

The following tables summarize the key quantitative pharmacokinetic data from various clinical studies of **deupirfenidone**.

Table 1: Phase 1 Single Dose Food Effect Study (500 mg **Deupirfenidone**)

Parameter	Fed State	Fasting State	% Change (Fed vs. Fasting)
Cmax	Decreased	Higher	-23%
AUC	Decreased	Higher	Not specified

Table 2: Comparative Pharmacokinetics of **Deupirfenidone** and Pirfenidone

Drug & Regimen	Comparator & Regimen	Key Finding
Deupirfenidone 850 mg BID	Pirfenidone 801 mg TID	Equivalent AUC, higher Cmax for deupirfenidone. <sup>[7][8]</sup>
Deupirfenidone 550 mg TID	Pirfenidone 801 mg TID	Equivalent AUC, lower Cmax for deupirfenidone. <sup>[7][8]</sup>
Deupirfenidone 825 mg TID	Pirfenidone 801 mg TID	~50% increased drug exposure with deupirfenidone. <sup>[5]</sup>

Table 3: Dose Proportionality of **Deupirfenidone** (TID Regimen)

Dose Escalation	AUC Increase	Cmax Increase
550 mg to 824 mg	43% <a href="#">[1]</a>	57% <a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for key experiments cited in this guide.

### Phase 1 Multiple Ascending Dose and Food Effect Study

- Study Design: A randomized, double-blind study in healthy participants.
- Multiple Ascending Dose (MAD) Portion:
  - Participants received increasing doses of **deupirfenidone**, up to 1000 mg BID.
  - Safety, tolerability, and pharmacokinetic profiles were evaluated.
- Food Effect Portion:
  - Participants received a single 500 mg dose of **deupirfenidone** under both fed and fasting conditions.
  - Pharmacokinetic parameters (AUC and Cmax) were measured to assess the impact of food.

### Phase 1 Dose-Finding Study in Healthy Older Adults

- Study Design: A three-part, randomized, double-blind study.[\[1\]](#)[\[8\]](#)
- Objective: To identify the optimal doses of **deupirfenidone** for a Phase 2b study by evaluating safety, tolerability, steady-state pharmacokinetics, and food effect relative to pirfenidone.[\[1\]](#)

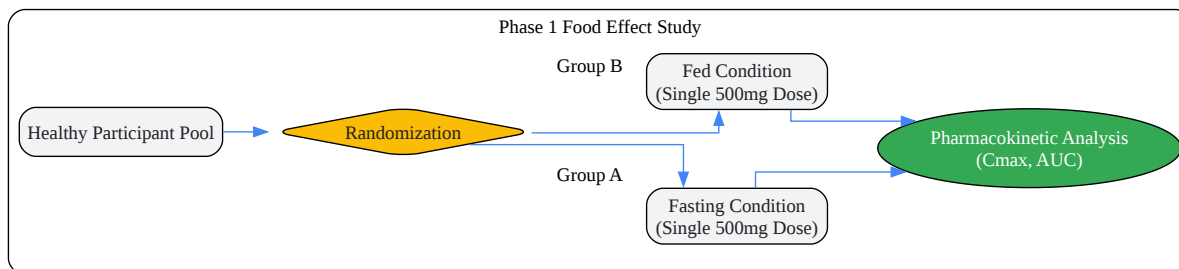
- Methodology: The study assessed various dosing regimens, including twice-daily and three-times-daily administration, and included a titration regimen from 550 mg TID to 824 mg TID. [\[1\]](#)

## Phase 2b ELEVATE IPF Trial

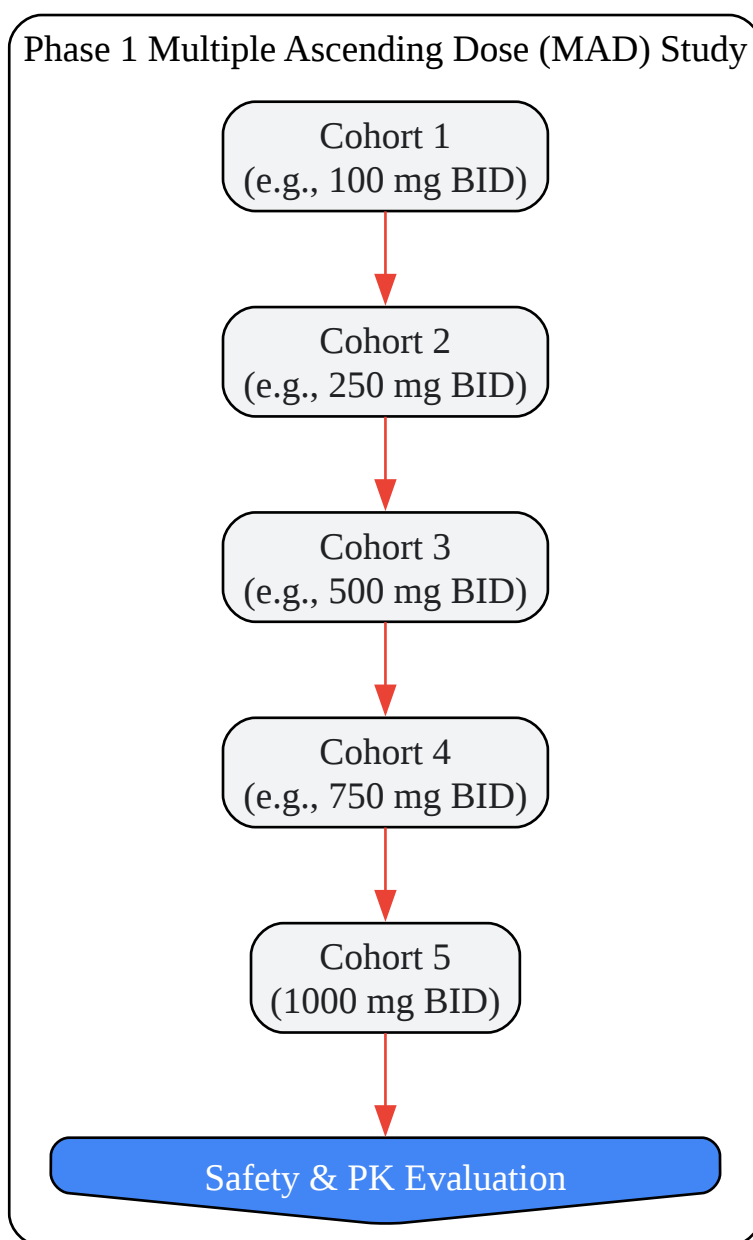
- Study Design: A global, randomized, double-blind, active- and placebo-controlled, dose-ranging trial in patients with IPF. [\[9\]](#)
- Treatment Arms: Participants were randomized (1:1:1:1) to receive one of the following for 26 weeks:
  - **Deupirfenidone** 550 mg TID
  - **Deupirfenidone** 825 mg TID
  - Pirfenidone 801 mg TID
  - Placebo TID
- Primary Endpoint: To evaluate the efficacy of **deupirfenidone** in slowing the rate of lung function decline as measured by Forced Vital Capacity (FVC). [\[10\]](#)
- Pharmacokinetic Sub-study: Preliminary pharmacokinetic data were collected to compare drug exposure between the **deupirfenidone** and pirfenidone arms.

## Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to **deupirfenidone**'s pharmacokinetics.



## Phase 1 Multiple Ascending Dose (MAD) Study



Deupirfenidone	Slower Metabolism
	Higher Parent Drug Exposure
	Lower Cmax (TID vs. Pirfenidone TID)

Pirfenidone	Faster Metabolism
	Lower Parent Drug Exposure
	Higher Cmax (TID)

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## References

- 1. [publications.ersnet.org](https://publications.ersnet.org) [[publications.ersnet.org](https://publications.ersnet.org)]
- 2. A Randomized Phase 1 Evaluation of Deupirfenidone, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. PureTech's LYT-100 (Deupirfenidone) Demonstrates Tolerability and Pharmacokinetic Proof-of-Concept in Phase 1 Multiple Ascending Dose and Food Effect Study | PureTech Health [[news.puretechhealth.com](https://news.puretechhealth.com)]
- 4. Pirfenidone - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. [fiercebiotech.com](https://fiercebiotech.com) [[fiercebiotech.com](https://fiercebiotech.com)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [publications.ersnet.org](https://publications.ersnet.org) [[publications.ersnet.org](https://publications.ersnet.org)]
- 8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 9. [trial.medpath.com](https://trial.medpath.com) [[trial.medpath.com](https://trial.medpath.com)]
- 10. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [[clinicaltrialsarena.com](https://clinicaltrialsarena.com)]
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